

# Spectroscopic Characterization of 1,2-Dimethyl-3-Phenylaziridine: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dimethyl-3-phenylaziridine

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This technical guide provides a comprehensive overview of the spectroscopic characterization of the cis and trans isomers of **1,2-dimethyl-3-phenylaziridine**. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the analysis of this compound. **1,2-Dimethyl-3-phenylaziridine** is notably identified as a potential impurity in the synthesis of methamphetamine from ephedrine or pseudoephedrine, arising from the cyclization of chloroephedrine intermediates.[1][2][3][4][5]

### **Spectroscopic Data Summary**

The following tables summarize the representative spectroscopic data for the cis and trans isomers of **1,2-dimethyl-3-phenylaziridine**. This data is compiled from typical chemical shift and frequency ranges for the functional groups present in the molecule.

### **Table 1: 1H NMR Spectroscopic Data (Representative)**



Isomer	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
cis	H-2 (aziridine)	~2.5 - 2.7	Doublet	~6.0 - 7.0
H-3 (aziridine)	~2.9 - 3.1	Doublet	~6.0 - 7.0	
N-CH₃	~2.3 - 2.5	Singlet	-	_
C-CH₃	~0.8 - 1.0	Doublet	~5.0 - 6.0	_
Phenyl-H	~7.2 - 7.4	Multiplet	-	_
trans	H-2 (aziridine)	~2.2 - 2.4	Doublet	~2.0 - 3.0
H-3 (aziridine)	~2.6 - 2.8	Doublet	~2.0 - 3.0	
N-CH₃	~2.1 - 2.3	Singlet	-	_
C-CH₃	~1.2 - 1.4	Doublet	~5.0 - 6.0	_
Phenyl-H	~7.2 - 7.4	Multiplet	-	

Table 2: 13C NMR Spectroscopic Data (Representative)



Isomer	Carbon Assignment	Chemical Shift (δ, ppm)
cis	C-2 (aziridine)	~45 - 50
C-3 (aziridine)	~48 - 53	
N-CH₃	~35 - 40	
C-CH₃	~12 - 17	
Phenyl C (quaternary)	~140 - 145	
Phenyl C-H	~125 - 130	_
trans	C-2 (aziridine)	~42 - 47
C-3 (aziridine)	~46 - 51	
N-CH₃	~33 - 38	_
C-CH₃	~15 - 20	_
Phenyl C (quaternary)	~140 - 145	_
Phenyl C-H	~125 - 130	

Table 3: Infrared (IR) Spectroscopic Data

(Representative)

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic)	1450 - 1600	Medium-Strong
C-N stretch	1200 - 1350	Medium
C-H bend (aromatic)	690 - 900	Strong

## **Table 4: Mass Spectrometry (MS) Data**



Parameter	Value
Molecular Formula	C10H13N
Molecular Weight	147.22 g/mol [6]
Exact Mass	147.1048 g/mol [6]
Major Fragment (m/z)	132 (M-15, loss of CH₃)[6]

### **Experimental Protocols**

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **1,2-dimethyl-3-phenylaziridine**.

### Synthesis of 1,2-Dimethyl-3-phenylaziridine

A plausible synthetic route to **1,2-dimethyl-3-phenylaziridine** involves the intramolecular cyclization of the corresponding chloroephedrine, which can be synthesized from ephedrine or pseudoephedrine.[5]

#### Materials:

- (-)-Ephedrine or (+)-Pseudoephedrine
- Thionyl chloride (SOCl<sub>2</sub>)
- Sodium hydroxide (NaOH)
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator



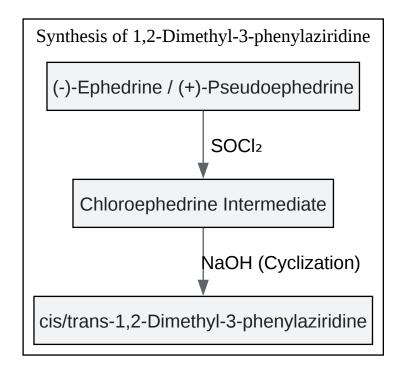


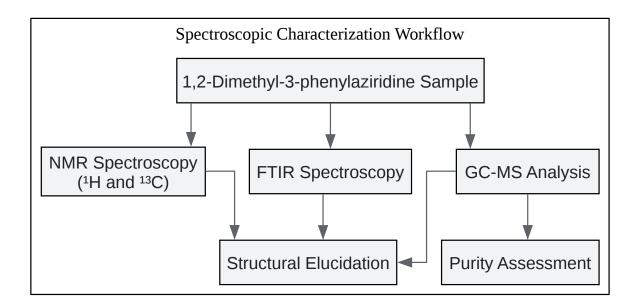


#### Procedure:

- Chlorination: In a round-bottom flask, dissolve ephedrine (or pseudoephedrine) in a suitable solvent like chloroform. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
- Work-up: After cooling, carefully quench the reaction mixture with ice-cold water. Neutralize
  the solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with
  diethyl ether.
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude chloroephedrine.
- Cyclization: Dissolve the crude chloroephedrine in an appropriate solvent. Add a concentrated solution of sodium hydroxide with vigorous stirring. The reaction can be gently warmed to promote the formation of the aziridine.[5]
- Purification: The resulting 1,2-dimethyl-3-phenylaziridine can be purified by vacuum distillation or column chromatography.







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### References

- 1. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. books.rsc.org [books.rsc.org]
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